ALK4290 Exhibits 4.3-Fold Higher Affinity for Human CCR3 Compared to GW 766994
In radioligand binding assays using human CCR3, ALK4290 dihydrochloride demonstrates a Ki of 3.2 nM , whereas the orally active CCR3 antagonist GW 766994 exhibits a Ki of 13.8 nM under comparable assay conditions [1]. This represents a 4.3-fold higher binding affinity for ALK4290.
| Evidence Dimension | CCR3 binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 3.2 nM |
| Comparator Or Baseline | GW 766994: Ki = 13.8 nM |
| Quantified Difference | 4.3-fold lower Ki (higher affinity) |
| Conditions | Radioligand displacement assay with recombinant human CCR3 |
Why This Matters
Higher binding affinity may translate to greater target engagement at equivalent doses, potentially enabling lower therapeutic exposures or improved efficacy margins in preclinical and clinical studies.
- [1] TargetMol. GW 766994 Product Page. CCR3 antagonist Ki=13.8 nM. View Source
